molecular formula C14H10O3 B3053298 2-(4-Hydroxyphenyl)benzofuran-6-ol CAS No. 52814-74-1

2-(4-Hydroxyphenyl)benzofuran-6-ol

Cat. No.: B3053298
CAS No.: 52814-74-1
M. Wt: 226.23 g/mol
InChI Key: MBEIXIREHIPWPA-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)benzofuran-6-ol is a compound that belongs to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.

Comparison with Similar Compounds

Biological Activity

2-(4-Hydroxyphenyl)benzofuran-6-ol, also known as a hydroxylated benzofuran derivative, has garnered attention in recent years for its diverse biological activities. This compound is structurally characterized by a benzofuran core with a hydroxyl group at the para position of the phenyl ring. Research indicates that this compound exhibits a range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀O₃. The compound's structure allows for various interactions with biological molecules, which are crucial for its activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells.

Case Study:
In a study focusing on human NSCLC A549 and H460 cell lines, this compound demonstrated significant antiproliferative effects with IC50 values ranging from 12 to 63 μg/mL. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased expression of pro-apoptotic proteins (Bax, caspase-3, and caspase-9) and decreased levels of anti-apoptotic protein Bcl-2 .

Cell LineIC50 (μg/mL)Mechanism of Action
A54912.69 ± 2.74Induction of apoptosis
H46019.88 ± 3.21Induction of apoptosis

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

Research Findings:
In vitro assays demonstrated that this compound effectively inhibited the formation of pro-inflammatory mediators such as leukotrienes and prostaglandins. The inhibition was quantified through assays measuring the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes .

Inflammatory MediatorIC50 (μM)
Leukotriene B4~9
Prostaglandin E21 - 7

3. Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and prevent oxidative stress.

Mechanism:
The antioxidative actions are primarily based on the hydroxyl groups present in its structure, which facilitate the breakage of OH bonds, thereby neutralizing reactive oxygen species .

The biological activities of this compound are mediated through several mechanisms:

  • Apoptosis Induction: Activation of apoptotic pathways leading to cancer cell death.
  • Enzyme Inhibition: Blocking the activity of inflammatory enzymes such as COX and LOX.
  • Radical Scavenging: Neutralizing free radicals to mitigate oxidative damage.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1-benzofuran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEIXIREHIPWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356062
Record name 2-(4-hydroxyphenyl)-1-benzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52814-74-1
Record name 2-(4-hydroxyphenyl)-1-benzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxyphenyl)benzofuran-6-ol
Reactant of Route 2
2-(4-Hydroxyphenyl)benzofuran-6-ol
Reactant of Route 3
2-(4-Hydroxyphenyl)benzofuran-6-ol
Reactant of Route 4
2-(4-Hydroxyphenyl)benzofuran-6-ol
Reactant of Route 5
2-(4-Hydroxyphenyl)benzofuran-6-ol
Reactant of Route 6
2-(4-Hydroxyphenyl)benzofuran-6-ol

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